
Gold--pyridine (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gold–pyridine (1/1) is a coordination compound where a gold ion is complexed with a pyridine ligand Pyridine, a six-membered aromatic heterocycle with one nitrogen atom, is known for its ability to act as a ligand in coordination chemistry The gold ion in this compound typically exists in the +1 oxidation state, forming a stable complex with pyridine
准备方法
Synthetic Routes and Reaction Conditions: Gold–pyridine (1/1) can be synthesized through the reaction of gold salts, such as gold chloride (HAuCl4), with pyridine under controlled conditions. One common method involves dissolving HAuCl4 in an aqueous solution and adding pyridine, which acts as a ligand to form the complex. The reaction is typically carried out at room temperature and may require a reducing agent to stabilize the gold ion in the +1 oxidation state .
Industrial Production Methods: Industrial production of gold–pyridine (1/1) may involve similar synthetic routes but on a larger scale. The process would include the purification of the compound through crystallization or other separation techniques to ensure high purity and yield.
化学反应分析
Types of Reactions: Gold–pyridine (1/1) undergoes various chemical reactions, including:
Oxidation: The gold ion in the complex can be oxidized to a higher oxidation state under specific conditions.
Reduction: The gold ion can be reduced back to its elemental form or a lower oxidation state.
Substitution: The pyridine ligand can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like nitric acid or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrazine.
Substitution: Ligands like triphenylphosphine or ethylenediamine in the presence of a base.
Major Products:
Oxidation: Gold(III) complexes.
Reduction: Elemental gold or gold nanoparticles.
Substitution: New gold complexes with different ligands.
科学研究应用
Gold–pyridine (1/1) has several applications in scientific research:
作用机制
The mechanism by which gold–pyridine (1/1) exerts its effects involves the interaction of the gold ion with biological molecules. The gold ion can bind to thiol groups in proteins, disrupting their function and leading to cell death. This property is particularly useful in targeting cancer cells, which are more susceptible to such disruptions . The pyridine ligand helps stabilize the gold ion and facilitates its delivery to the target site.
相似化合物的比较
Gold–pyridine (1/1) can be compared with other gold complexes, such as:
Gold–phosphine complexes: These have similar catalytic properties but different ligand environments.
Gold–amine complexes: These are often more reactive due to the basic nature of amines.
Gold–thiolate complexes: These are known for their strong binding to biological molecules and are used in medicinal chemistry
Uniqueness: Gold–pyridine (1/1) is unique due to the aromatic nature of pyridine, which provides stability and specific reactivity patterns. The nitrogen atom in pyridine also allows for additional interactions with other molecules, enhancing the compound’s versatility in various applications .
属性
CAS 编号 |
514789-98-1 |
|---|---|
分子式 |
C5H5AuN |
分子量 |
276.07 g/mol |
IUPAC 名称 |
gold;pyridine |
InChI |
InChI=1S/C5H5N.Au/c1-2-4-6-5-3-1;/h1-5H; |
InChI 键 |
IQARQEQNXROFNO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC=C1.[Au] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


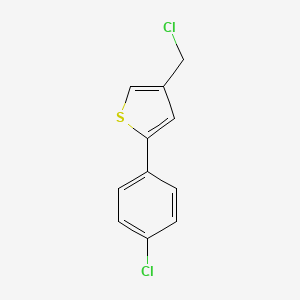
![(2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine](/img/structure/B12589925.png)

![N-cyclohexyl-N-methyl-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12589930.png)
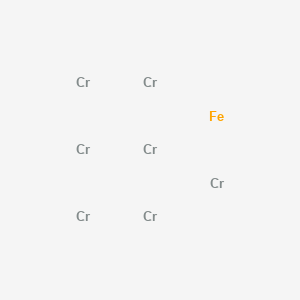
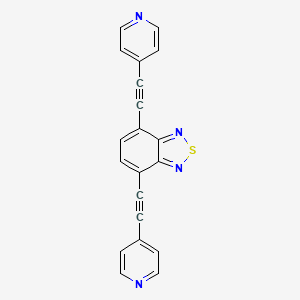
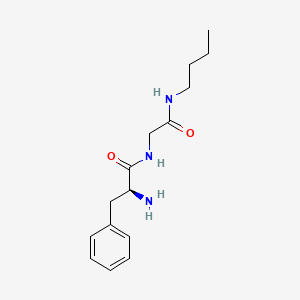
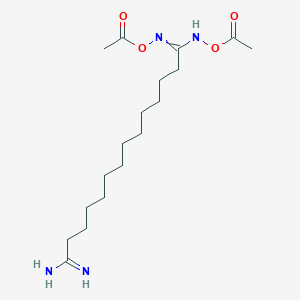

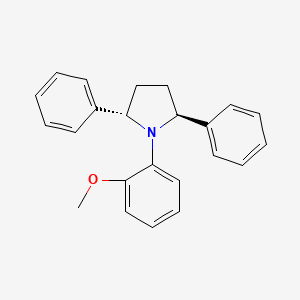
![Acetonitrile,[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12589978.png)
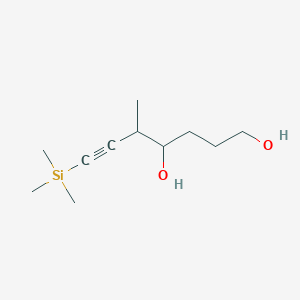
![N-{2-[3-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12589999.png)
![N-(4,6-Dimethylpyrimidin-2-yl)-N'-[3-(propan-2-yl)phenyl]urea](/img/structure/B12590000.png)
